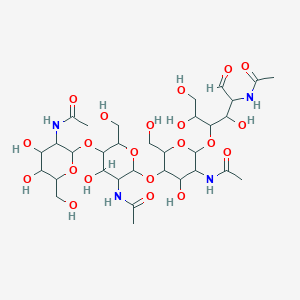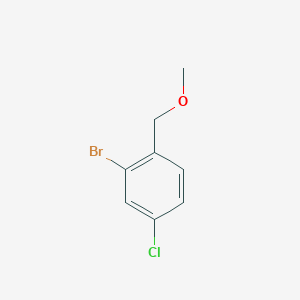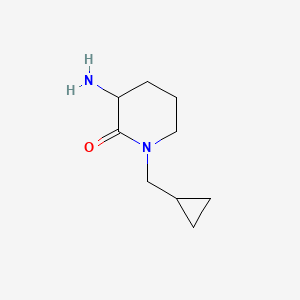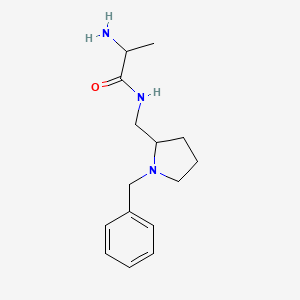
trans-2-Hexenyl lactate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Hexenyl lactate: is an organic compound with the molecular formula C8H14O2. It is a colorless to pale yellow liquid with a characteristic green, fruity odor. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma.
準備方法
Synthetic Routes and Reaction Conditions: trans-2-Hexenyl lactate can be synthesized through the esterification of trans-2-hexenol with lactic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to purify the final product.
化学反応の分析
Types of Reactions: trans-2-Hexenyl lactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the lactate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used.
Major Products Formed:
Oxidation: Formation of trans-2-hexenal or trans-2-hexenoic acid.
Reduction: Formation of trans-2-hexenol.
Substitution: Formation of various substituted lactates depending on the nucleophile used.
科学的研究の応用
Chemistry: trans-2-Hexenyl lactate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with specific functional groups.
Biology: It is used in studies related to plant biology, where it serves as a volatile organic compound that can influence plant-insect interactions and plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with antimicrobial or anti-inflammatory properties.
Industry: In the flavor and fragrance industry, this compound is used to impart a fresh, green, and fruity aroma to various products, including perfumes, cosmetics, and food items.
作用機序
The mechanism of action of trans-2-Hexenyl lactate involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with enzymes or receptors involved in plant defense pathways, influencing gene expression and metabolic processes.
類似化合物との比較
trans-2-Hexenyl acetate: Similar in structure but with an acetate group instead of a lactate group.
cis-3-Hexenyl lactate: Similar in structure but with a different geometric configuration.
trans-2-Hexenyl propionate: Similar in structure but with a propionate group instead of a lactate group.
Uniqueness: trans-2-Hexenyl lactate is unique due to its specific combination of a trans-2-hexenyl group and a lactate group, which imparts distinct chemical and sensory properties. Its green, fruity aroma makes it particularly valuable in the flavor and fragrance industry.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
hex-2-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h5-6,8,10H,3-4,7H2,1-2H3 |
InChIキー |
CLRYHPFNHRAPPN-UHFFFAOYSA-N |
正規SMILES |
CCCC=CCOC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1H-Benzo[d]imidazole-2,5-dicarboxylic acid](/img/structure/B14775228.png)




![12H-Indeno[1,2-k]fluoranthene, 7,13-diphenyl-](/img/structure/B14775274.png)
![N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)formamide](/img/structure/B14775276.png)


